![molecular formula C15H16F5N3O5 B605836 Azido-PEG3-PFP ester CAS No. 1807530-07-9](/img/structure/B605836.png)
Azido-PEG3-PFP ester
Overview
Description
Azido-PEG3-PFP ester is a PEG derivative that contains an azide group and a PFP group . It is a key tool for biomolecule modification . By facilitating azide group conjugation with target molecules, it imparts a platform for seamless bioorthogonal labeling and imaging throughout diverse biological frameworks .
Synthesis Analysis
The azide group enables Click Chemistry . The PFP ester is a better leaving group compared to a hydroxyl group and can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Molecular Structure Analysis
The molecular formula of Azido-PEG3-PFP ester is C15H16F5N3O5 . Its molecular weight is 413.3 g/mol .Chemical Reactions Analysis
The azide group in Azido-PEG3-PFP ester can participate in Click Chemistry reactions with alkynes, DBCO, and BCN to form triazole groups . The PFP ester is amine-reactive and is less susceptible toward hydrolysis compared to NHS ester .Physical And Chemical Properties Analysis
Azido-PEG3-PFP ester is a solid or viscous liquid . It is soluble in DMSO, DCM, and DMF . It should be stored at -20°C .Scientific Research Applications
Bioconjugation
Azido-PEG3-PFP ester is a non-cleavable linker for bio-conjugation . It contains an Azide group and a COOR/Ester group linked through a linear PEG chain . This makes it useful in the field of bioconjugation where it can be used to link two biomolecules together.
Drug Delivery
Azido-PEG3-PFP ester can be used in drug delivery systems . The hydrophilic PEG spacer adds to the water solubility of this reagent , which can be beneficial in the formulation of certain drugs.
Proteomics Research
Azido-PEG3-PFP ester is used in proteomics research . The PFP ester can be used to label the primary amines (-NH2) of proteins , which can be useful in the study of protein structure and function.
Oligonucleotide Modification
Azido-PEG3-PFP ester can be used to label amine-modified oligonucleotides . This can be useful in the study of nucleic acid structure and function, as well as in the development of nucleic acid-based therapeutics.
Click Chemistry
The azide group in Azido-PEG3-PFP ester enables Click Chemistry . Click Chemistry is a type of chemical reaction that is widely used in biochemistry and materials science for the efficient and selective formation of covalent bonds.
Molecular Biology
In molecular biology, Azido-PEG3-PFP ester can be used to label other amine-containing molecules . This can be useful in a variety of applications, such as the study of cellular processes and the development of new diagnostic and therapeutic strategies.
Mechanism of Action
Target of Action
Azido-PEG3-PFP ester is a PEG derivative containing an azide group and a PFP group . The primary targets of Azido-PEG3-PFP ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein function, gene expression, and cellular signaling.
Mode of Action
The azide group in Azido-PEG3-PFP ester enables Click Chemistry . The PFP ester is a better leaving group compared to a hydroxyl group and can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This interaction results in the modification of the target molecules, potentially altering their function or properties.
Biochemical Pathways
Azido-PEG3-PFP ester facilitates azide group conjugation with target molecules, imparting a platform for seamless bioorthogonal labeling and imaging throughout diverse biological frameworks . This versatile employment encompasses drug delivery, proteomics, and bioconjugation strategies, unveiling a profound comprehension of cellular pathways and disease mechanisms .
Pharmacokinetics
The hydrophilic PEG spacer in Azido-PEG3-PFP ester adds to the water solubility of this reagent . This property can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The result of Azido-PEG3-PFP ester’s action is the modification of target molecules, such as proteins and amine-modified oligonucleotides . This modification can lead to changes in the function or properties of these molecules, potentially impacting various biological processes. The specific molecular and cellular effects can vary depending on the nature of the target molecule and the context of its use.
Action Environment
The action of Azido-PEG3-PFP ester can be influenced by various environmental factors. For instance, the efficiency of the Click Chemistry facilitated by the azide group can be affected by the presence of copper ions . Additionally, the stability and efficacy of Azido-PEG3-PFP ester may be influenced by factors such as temperature and pH, although specific details may require further investigation.
Safety and Hazards
Future Directions
Azido-PEG3-PFP ester has been extensively utilized in the development of novel drug delivery systems and bioconjugation applications . Its versatile employment encompasses drug delivery, proteomics, and bioconjugation strategies, unveiling a profound comprehension of cellular pathways and disease mechanisms .
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F5N3O5/c16-10-11(17)13(19)15(14(20)12(10)18)28-9(24)1-3-25-5-7-27-8-6-26-4-2-22-23-21/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZNPFUVVAAJIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F5N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601122807 | |
Record name | Propanoic acid, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601122807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG3-PFP ester | |
CAS RN |
1807530-07-9 | |
Record name | Propanoic acid, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807530-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601122807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.